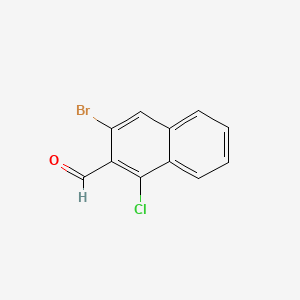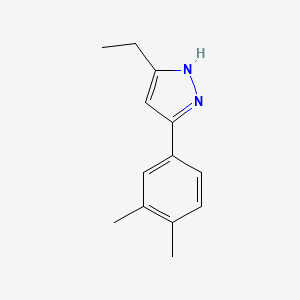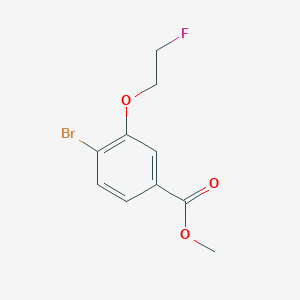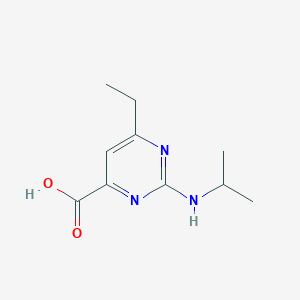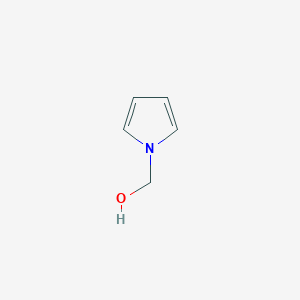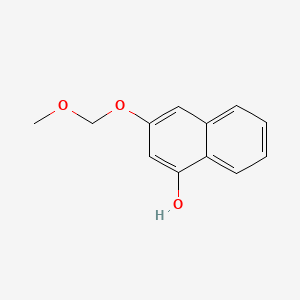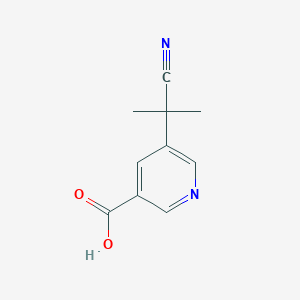
5-(1-Cyano-1-methylethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Cyano-1-methylethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a cyano group and a methylethyl group attached to the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyano-1-methylethyl)nicotinic acid typically involves the following steps:
Amination Reaction: The initial step involves the amination of a suitable precursor to form a 1-methylethylamino compound.
Cyanation Reaction: The 1-methylethylamino compound is then reacted with sodium cyanide under basic conditions to introduce the cyano group, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and scalability, although it generates nitrous oxide as a by-product, which poses environmental challenges .
化学反应分析
Types of Reactions
5-(1-Cyano-1-methylethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nicotinic acid derivatives.
科学研究应用
5-(1-Cyano-1-methylethyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 5-(1-Cyano-1-methylethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group and the nicotinic acid moiety play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with metabolic pathways .
相似化合物的比较
Similar Compounds
Nicotinic Acid: A naturally occurring pyridine carboxylic acid with similar structural features.
5-Cyano-6-isopropoxynicotinic Acid: Another derivative with a cyano group and an isopropoxy group.
Uniqueness
5-(1-Cyano-1-methylethyl)nicotinic acid is unique due to the presence of both a cyano group and a methylethyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other nicotinic acid derivatives .
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
5-(2-cyanopropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-10(2,6-11)8-3-7(9(13)14)4-12-5-8/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
AXIADVRFUMDSMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=CN=CC(=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


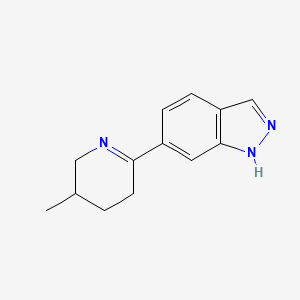

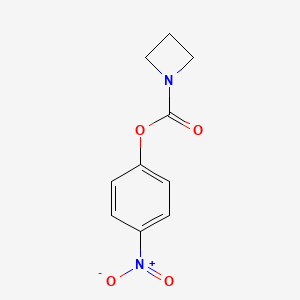

![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13932432.png)
